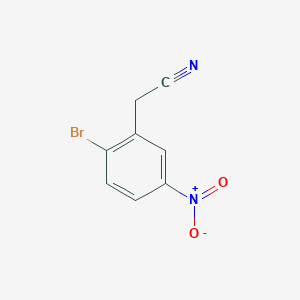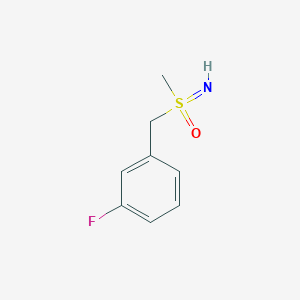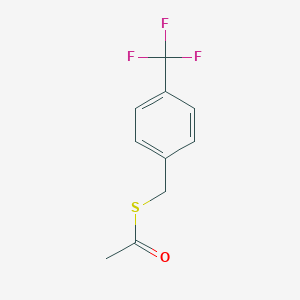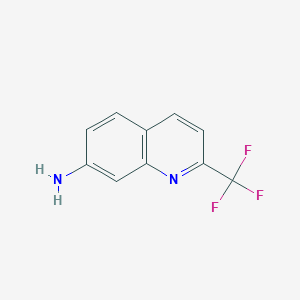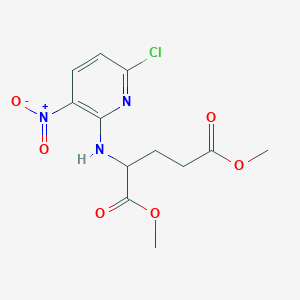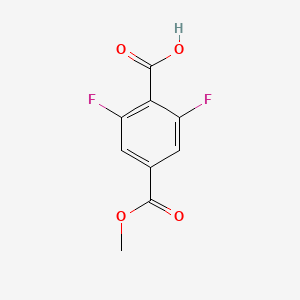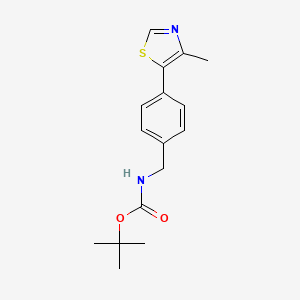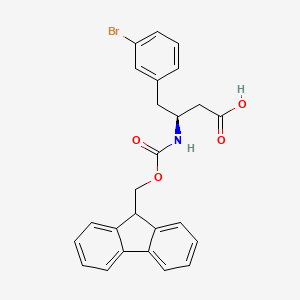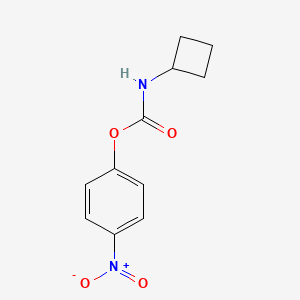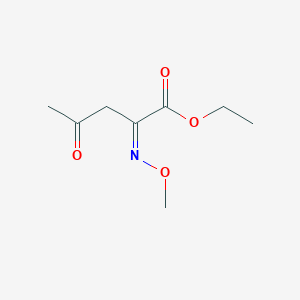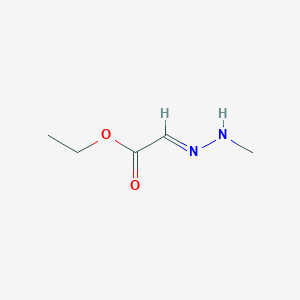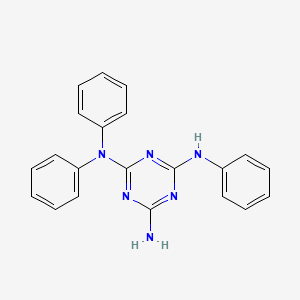
Triphenylmelamin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenylmelamin, also known as tritylamine, is an organic compound with the chemical formula (C₆H₅)₃CNH₂. It is a derivative of melamine, where three phenyl groups are attached to the nitrogen atom. This compound is known for its unique structural properties and has found applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphenylmelamin can be synthesized through several methods. One common method involves the reaction of triphenylmethyl chloride with ammonia or an amine. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the reactants. The general reaction is as follows:
(C6H5)3CCl+NH3→(C6H5)3CNH2+HCl
Another method involves the reaction of triphenylmethyl bromide with ammonia in the presence of a base such as sodium hydroxide. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale batch reactors. The process involves the careful control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of catalysts and solvents can also enhance the reaction efficiency and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Triphenylmelamin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form triphenylmethylamine oxide.
Reduction: It can be reduced to form triphenylmethane.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction typically occurs under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used. The reaction conditions vary depending on the nucleophile and the desired product.
Major Products Formed
Oxidation: Triphenylmethylamine oxide.
Reduction: Triphenylmethane.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Triphenylmelamin has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in various organic reactions.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with proteins makes it useful in biochemical research.
Industry: It is used in the production of polymers and advanced materials. Its stability and reactivity make it suitable for use in high-performance materials.
Mechanism of Action
The mechanism of action of triphenylmelamin involves its interaction with molecular targets such as enzymes and receptors. It can form stable complexes with proteins, inhibiting their activity. The phenyl groups enhance its binding affinity to hydrophobic pockets in proteins, making it an effective inhibitor. The pathways involved include the inhibition of enzyme activity and the disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Triphenylamine: Similar in structure but lacks the amine group attached to the central carbon.
Triphenylphosphine: Contains a phosphorus atom instead of nitrogen.
Triphenylmethane: Lacks the amine group and has different reactivity.
Uniqueness
Triphenylmelamin is unique due to its ability to form stable complexes with proteins and its versatility in undergoing various chemical reactions. Its structural properties make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-N,2-N,4-N-triphenyl-1,3,5-triazine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6/c22-19-24-20(23-16-10-4-1-5-11-16)26-21(25-19)27(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H3,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJSJYAOCXOOER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
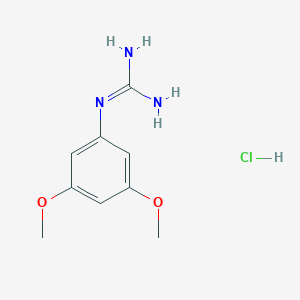
![Methyl 2-hydroxy-2-(imidazo[1,2-a]pyridin-6-yl)acetate](/img/structure/B8106765.png)
